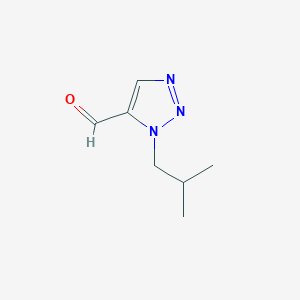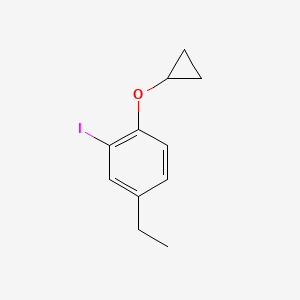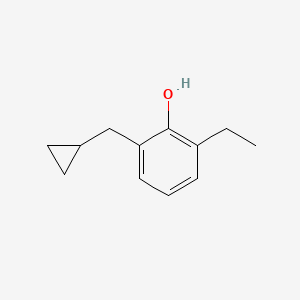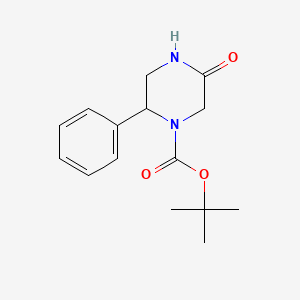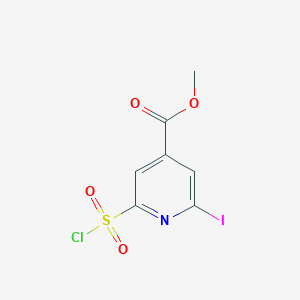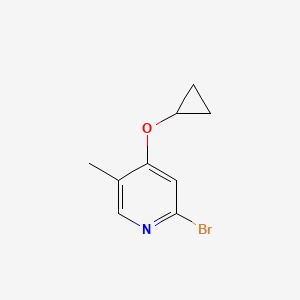![molecular formula C8H7NO4 B14845084 [1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid](/img/structure/B14845084.png)
[1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid is an organic compound with the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol This compound is characterized by a dioxolo ring fused to a pyridine ring, with an acetic acid group attached at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-bromo-[1,3]dioxolo[4,5-B]pyridine with n-butyllithium and triisopropyl borate in diethyl ether at -78°C, followed by the addition of water and sodium hydroxide . The mixture is then acidified with hydrobromic acid in acetic acid, and the product is extracted with ethyl acetate.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and quality.
Types of Reactions:
Reduction: The compound can be reduced using common reducing agents, although specific conditions for reduction reactions are less frequently reported.
Substitution: Substitution reactions can occur at the pyridine ring, with various nucleophiles replacing hydrogen atoms under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in dichloromethane at 0°C.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield hydroxylated derivatives of the compound.
Applications De Recherche Scientifique
[1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of [1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
[1,3]Dioxolo[4,5-B]pyridin-6-ylboronic acid: This compound shares a similar core structure but has a boronic acid group instead of an acetic acid group.
[1,3]Dioxolo[4,5-B]pyridin-6-ylmethanol: This compound has a methanol group attached at the 6th position instead of an acetic acid group.
Uniqueness: [1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetic acid group allows for unique interactions with biological targets and provides a handle for further chemical modifications.
Propriétés
Formule moléculaire |
C8H7NO4 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
2-([1,3]dioxolo[4,5-b]pyridin-6-yl)acetic acid |
InChI |
InChI=1S/C8H7NO4/c10-7(11)2-5-1-6-8(9-3-5)13-4-12-6/h1,3H,2,4H2,(H,10,11) |
Clé InChI |
LFQQZQGUNMMVRY-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)N=CC(=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




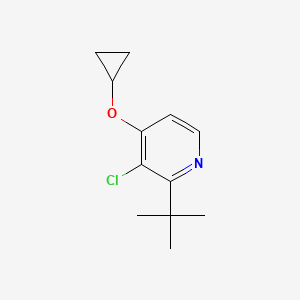
![[2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14845028.png)
![[2-(Benzylamino)pyrimidin-5-YL]boronic acid](/img/structure/B14845033.png)
![2-(4-Bromophenyl)-4H-benzo[G]chromen-4-one](/img/structure/B14845044.png)

